Bzl-his(bzl)-OH

描述

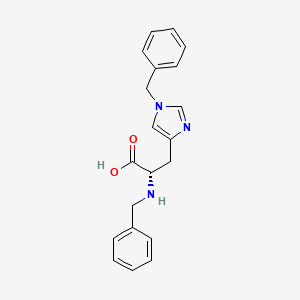

Bzl-his(bzl)-OH is a synthetic compound with the molecular formula C20H21N3O2 and a molecular weight of 335.40 g/mol. This compound is primarily used in proteomics research applications . It is characterized by the presence of benzyl groups attached to the alpha and imidazole nitrogen atoms of the histidine molecule.

准备方法

The synthesis of Bzl-his(bzl)-OH involves the protection of the amino and imidazole groups of histidine, followed by benzylation. The general synthetic route includes:

Protection of the amino group: The amino group of histidine is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.

Protection of the imidazole nitrogen: The imidazole nitrogen is protected using a benzyl group.

Benzylation: The protected histidine is then subjected to benzylation using benzyl bromide in the presence of a base such as sodium hydride.

Deprotection: The protecting groups are removed to yield this compound.

化学反应分析

Bzl-his(bzl)-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-His(Bzl)-OH is primarily utilized in solid-phase peptide synthesis due to its stability and compatibility with various coupling conditions. The Fmoc group protects the alpha-amino group, while the benzyl group protects the imidazole side chain of histidine, allowing for selective coupling with other amino acids during peptide assembly. This method minimizes side reactions and racemization, making it ideal for synthesizing complex peptides.

Synthesis Process

The synthesis of Fmoc-His(Bzl)-OH typically involves the following steps:

- Activation : The Fmoc group is removed under mild basic conditions.

- Coupling : The activated amino acid is coupled to the growing peptide chain.

- Deprotection : The benzyl group can be selectively removed via hydrogenation or specific cleavage reagents to reveal the free histidine side chain.

Drug Development

Potential Therapeutic Applications

Fmoc-His(Bzl)-OH has been investigated for its potential in drug discovery and development. Its ability to form complexes with metal ions makes it a candidate for creating metallodrugs, which can enhance therapeutic efficacy against various diseases. Studies have shown that histidine residues can be crucial in enzyme catalysis and metal ion coordination, providing insights into enzyme mechanisms and the development of inhibitors or enhancers of enzymatic activity.

Biochemical Studies

Metal Ion Chelation

Histidine's imidazole side chain allows it to chelate metal ions effectively. Research involving Fmoc-His(Bzl)-OH often focuses on its interactions with metal ions, which are essential for understanding biological processes such as enzyme function and signal transduction pathways. The compound has been studied for its antioxidant properties and its role in oxidative stress-related diseases, highlighting its relevance in neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of Z-His(Bzl)-OH (a related compound) against human lung carcinoma cells (A549) and human breast carcinoma cells (MCF-7). Results indicated that Z-His(Bzl)-OH exhibited significant cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Enzyme Mechanism Insights

Research focusing on the interactions between Fmoc-His(Bzl)-OH and various metal ions provided insights into the enzyme mechanisms involved in metabolic pathways. These studies highlighted how modifications to the histidine residue could influence enzyme activity and stability, paving the way for novel enzyme inhibitors.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-Lys(Bzl)-OH | Lysine derivative with benzyl protection | Involved in cationic interactions; used in gene delivery |

| Fmoc-Gly-OH | Glycine derivative | Simplest amino acid; often used for spacer regions |

| Fmoc-Tyr-OH | Tyrosine derivative | Contains a phenolic hydroxyl; important for UV absorbance studies |

| Fmoc-Cys(Trt)-OH | Cysteine derivative with trityl protection | Contains a thiol group; critical for disulfide bond formation |

| Fmoc-Asp(OtBu)-OH | Aspartic acid derivative | Utilized for carboxylic acid functionalities; prone to aspartimide formation |

This table illustrates the versatility of Fmoc protection strategies while underscoring the unique applications of Fmoc-His(Bzl)-OH in research and therapeutic contexts.

作用机制

The mechanism of action of Bzl-his(bzl)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

相似化合物的比较

Bzl-his(bzl)-OH can be compared with other benzylated histidine derivatives, such as:

- Nalpha-Benzyl-L-histidine

- Nim-Benzyl-L-histidine

These compounds share similar structural features but differ in the position and number of benzyl groups

生物活性

Bzl-his(bzl)-OH, or N(im)-benzyl-histidine, is an unnatural amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of L-histidine with benzyl chloride under basic conditions. The process can be summarized as follows:

-

Starting Materials :

- L-Histidine

- Benzyl chloride

- Base (e.g., sodium hydroxide)

-

Reaction Conditions :

- The reaction is carried out in an aqueous solution, often at elevated temperatures to facilitate the nucleophilic substitution.

-

Yield and Purification :

- The product can be purified using standard techniques such as recrystallization or chromatography.

The molecular formula of this compound is with a molecular weight of 335.4 g/mol .

Biological Activity

This compound exhibits notable biological activities, particularly as a substrate and inhibitor in enzymatic reactions. Its structure allows for enhanced interactions with various enzymes, especially caspases, which are crucial in apoptosis and other cellular processes.

Enzyme Interactions

- Caspase Selectivity :

- Kinetic Studies :

- Inhibitory Effects :

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Case Study 1 : A study evaluated the effect of incorporating this compound into peptide substrates for caspases. The results showed a significant increase in substrate turnover rates, suggesting that the bulky benzyl group enhances enzyme binding and catalysis .

- Case Study 2 : Another investigation focused on the use of this compound in designing selective inhibitors for caspase-2. The findings indicated that the compound could effectively prevent MDM-2 cleavage, highlighting its potential role in cancer therapy .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

2-(benzylamino)-3-(1-benzylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-20(25)19(21-12-16-7-3-1-4-8-16)11-18-14-23(15-22-18)13-17-9-5-2-6-10-17/h1-10,14-15,19,21H,11-13H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSLFTWXUDAXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57101-60-7 | |

| Record name | NSC331806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。